2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Description
This compound, identified as a structural analog of dapagliflozin (a sodium-glucose co-transporter 2 [SGLT2] inhibitor), features a glucose-like oxane core substituted with a 4-chloro-3-(4-ethoxybenzyl)phenyl group and a hydroxymethyl side chain . Its key distinction from dapagliflozin lies in the presence of an additional hydroxyl group at the C2 position of the oxane ring, rendering it a tetrol (four hydroxyl groups) rather than a triol . The compound is often encountered as a synthetic impurity or metabolite in dapagliflozin production .
Properties
Molecular Formula |
C21H25ClO7 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3 |
InChI Key |
KYDGWGYAUCJZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Glycosidation-Based Synthesis (Primary Industrial Method)
The most validated approach involves a seven-step sequence starting from (4-(5-bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane (Formula II). Critical stages include:
Coupling Reaction :
Deprotection :
Ethylation :
Table 1: Comparative Analysis of Glycosidation Methods
Advanced Intermediate Synthesis
Formula VIII Intermediate (WO2018029264A1)
The compound (4aR,6S,7R,8R,8aS)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-phenylhexahydropyrano[3,2-d]dioxine-7,8-diol (Formula VIII) is pivotal for impurity control:
Microreactor-Assisted Lithiation (CN114394993A)
Microfluidic technology enhances n-butyllithium-mediated steps:
- Flow Rate : 20 mL/min minimizes clogging
- Temperature Control : −78°C maintained via jacketed reactors
- Outcome : 95% conversion vs. 78% in batch reactors
Purification and Impurity Mitigation
Crystallization Protocols
Chromatographic Methods
- Stationary Phase : YMC ODS AQ (150 × 4.6 mm, 3 µm)
- Mobile Phase : Acetonitrile/0.1% perchloric acid (70:30)
- Detection : UV at 240 nm
Table 2: Impurity Profiles Across Methods
| Impurity Type | WO2018029264A1 | WO2016178148A1 | US10385078B2 |
|---|---|---|---|
| α-Anomer | 0.08% | 0.12% | 0.15% |
| Hydroxyl (Formula E) | 0.05% | 0.07% | 0.10% |
| Dimer (Formula J) | 0.03% | 0.05% | 0.08% |
Analytical Characterization
Spectroscopic Data
XRPD of Amorphous Form (WO2016178148A1)
- Preparation : Dissolve in isopropyl alcohol, add cyclohexane antisolvent
- Characteristic Peaks : Broad halo at 2θ=20°
Emerging Methodologies
Enzymatic Glycosylation
Flow Photochemistry
- Application : Bromopropoxy intermediate synthesis
- Conditions : UV-A light (365 nm), residence time 30 s
- Yield Improvement : 22% vs. batch
Industrial-Scale Optimization
Cost Analysis
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom on the phenyl ring acts as a leaving group in nucleophilic aromatic substitution. This reaction is facilitated under basic or acidic conditions, potentially yielding derivatives with modified substituents (e.g., nitro, amino, or ether groups).
Example :
Where Nu represents a nucleophile (e.g., hydroxide, amine).
Oxidation/Reduction
-
Hydroxymethyl group : Oxidation of the -CH₂OH group at position 6 could yield a carboxylic acid (-COOH) or ketone (-C=O), depending on reaction conditions.
-
Hydroxyl groups : Reduction of the oxane hydroxyls may lead to diols or other reduced derivatives.
Esterification
The hydroxyl groups on the oxane ring can react with acylating agents (e.g., acyl chlorides) to form esters. This is a common modification for improving solubility or drug delivery.
Example :
Glycosylation
The hydroxyl groups may participate in glycosidic bond formation, potentially linking to sugars for bioavailability enhancement.
Drug Development
As a structural analog of dapagliflozin (a triol), this tetrol variant may exhibit modified pharmacokinetics or binding affinity to SGLT2. Structural modifications (e.g., esterification) could improve bioavailability or reduce off-target effects .
Synthetic Intermediates
The compound’s functional groups make it a versatile intermediate for synthesizing derivatives with tailored properties for medicinal chemistry or materials science.
Limitations and Considerations
-
Structural ambiguity : The provided sources describe 3,4,5-triol analogs (e.g., dapagliflozin, CID 23560495 ), not the tetrol variant. Reactions inferred here are extrapolated from similar compounds.
-
Experimental validation : Specific reaction conditions and yields would require experimental verification.
Scientific Research Applications
2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and ethoxyphenylmethyl groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
Dapagliflozin
- IUPAC Name : (2S,3R,4R,5S,6R)-2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol .
- Key Differences :
- Activity : Binds SGLT2 with high specificity, promoting glucosuria and improving glycemic control .
Empagliflozin
- IUPAC Name : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
- Key Differences :
- Activity : Similar SGLT2 inhibition profile to dapagliflozin but with slight pharmacokinetic variations due to structural differences .
CHEMBL3703838
- IUPAC Name : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-[(4,4-dioxo-2,3-dihydro-1,4λ⁶-benzoxathiin-6-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Impurity Profile : While empagliflozin and dapagliflozin share synthetic impurities (e.g., brominated intermediates ), the tetrol is unique to dapagliflozin’s synthesis .
Comparative Binding : CHEMBL3703838’s superior binding energy highlights the role of electron-deficient substituents in enhancing target engagement, a feature absent in the tetrol .
Biological Activity
The compound 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a derivative of dapagliflozin, which is primarily known for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol
- Molecular Formula : C21H25ClO7
- Molecular Weight : 424.87 g/mol
- CAS Number : Not available
The primary action of this compound is as an SGLT2 inhibitor. SGLT2 is responsible for the reabsorption of glucose in the kidneys. By inhibiting this transporter:
- Increased Glucose Excretion : The compound enhances urinary glucose excretion, leading to lower blood glucose levels.
- Weight Management : The osmotic diuresis caused by increased glucose in urine may contribute to weight loss.
- Cardiovascular Benefits : SGLT2 inhibitors have been shown to provide cardiovascular protection in diabetic patients.
Antidiabetic Activity
Research indicates that the compound exhibits significant antidiabetic properties:
- Clinical Trials : In studies involving diabetic rats, administration of the compound resulted in a marked reduction in blood glucose levels compared to controls .
- Mechanistic Insights : The compound's ability to inhibit SGLT2 has been confirmed through various in vitro and in vivo experiments.
Cardiovascular and Renal Effects
The cardiovascular benefits associated with SGLT2 inhibitors also extend to this compound:
- Heart Failure Protection : Studies suggest that it may reduce the risk of hospitalization due to heart failure .
- Renal Function Improvement : There is evidence that it can improve renal outcomes in diabetic patients by reducing hyperfiltration and promoting renal health .
Case Studies
- Study on Diabetic Rats :
- Clinical Application :
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | (2S,3R,4R,5S,6R)-... |
| Molecular Formula | C21H25ClO7 |
| Molecular Weight | 424.87 g/mol |
| CAS Number | Not available |
| Primary Action | SGLT2 inhibition |
| Antidiabetic Efficacy | Significant (p < 0.05) |
| Cardiovascular Benefits | Reduced heart failure risk |
| Renal Function Improvement | Yes |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: The compound’s synthesis likely involves multi-step organic transformations, such as Suzuki-Miyaura coupling for aryl-aryl bond formation (given the biphenyl moiety) , followed by glycosylation or hydroxylation steps. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity) via HPLC or TLC. For example, palladium-catalyzed reactions (e.g., ) may require inert atmospheres and precise stoichiometry to avoid byproducts. Kinetic studies using NMR or mass spectrometry can identify rate-limiting steps .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Combine orthogonal techniques:
- Chromatography: Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy:
- NMR: ¹H/¹³C NMR for functional group verification (e.g., hydroxymethyl at δ 3.5–4.5 ppm, aromatic protons in the 4-chlorophenyl group) .
- MS: High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns matching the formula .
- Elemental Analysis: Validate C, H, O, Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational methods are suitable for studying this compound’s electronic properties and reactivity?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311++G(d,p) are effective for aryl and carbohydrate moieties .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., water vs. DMSO) to model stability and aggregation behavior .
- Docking Studies: If biologically active, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Methodological Answer:
- Variable Temperature NMR: Resolve overlapping peaks caused by conformational exchange (e.g., hydroxymethyl rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing oxane ring protons from aromatic signals) .
- Isotopic Labeling: Introduce ¹³C labels in key positions (e.g., hydroxymethyl group) to track connectivity via ¹³C-¹H correlation spectra .
Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer:
- Position-Specific Modifications:
- Chlorine Replacement: Substitute Cl with F or Br via nucleophilic aromatic substitution (requires activating groups) .
- Hydroxymethyl Derivatization: Esterify or oxidize the hydroxymethyl group to explore polarity effects .
- Stereochemical Variations: Synthesize diastereomers of the oxane ring by altering glycosylation conditions (e.g., using chiral auxiliaries) .
- High-Throughput Screening: Use parallel synthesis in microtiter plates to generate a library of analogs for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
